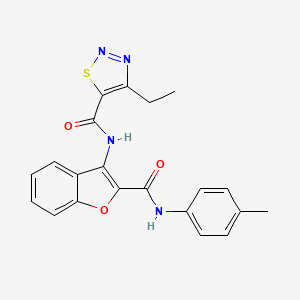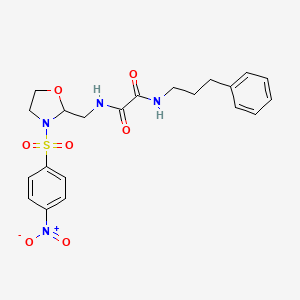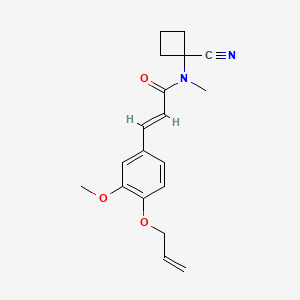![molecular formula C13H16N2O B2691667 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 41505-84-4](/img/structure/B2691667.png)
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrido[4,3-b]indole core, which is a bicyclic system containing a pyridine ring fused with an indole ring. This core is substituted at the 8-position with a methoxy group and at the 2-position with a methyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C13H16N2O and a molecular weight of 216.28 .
Applications De Recherche Scientifique
Synthesis and Characterization
- Maillard Reaction and Derivative Characterization : The Maillard reaction has been utilized to synthesize new derivatives of 6-methoxy-tetrahydro-β-carboline, which include compounds structurally related to 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This synthesis involved the use of 5-methoxytryptamine with various aldehydes, optimized for temperature and time to achieve high yields. The synthesized compounds were characterized using mass spectrometry techniques (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties
- Evaluation of Antioxidant Properties : A study focused on the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives. These compounds exhibited moderate antioxidant properties and were compared for their safety in relation to non-tumorous cell lines, indicating potential in antioxidant development (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Antitumor Activity
- Potential Antineoplastic Agents : Derivatives of this compound were investigated for their antitumor activity. Specifically, certain compounds were found to be promising as new classes of antineoplastic agents, showing effectiveness in both in vitro and in vivo tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Receptor Activity
- Impact on Therapeutic Targets : Research has explored the activity profiles of new 2-substituted 8-methyl-5-(2-pyridinylethyl) derivatives on various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. A compound in this class demonstrated significant antagonist activity on various adrenergic and serotonin receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
Calcium-Antagonist Activity
- Pharmacological Properties : Certain derivatives, including those structurally similar to this compound, have been shown to possess a broad spectrum of pharmacological activity, including calcium-antagonist behavior. This highlights their potential in various medical applications, including neuroprotection and antiarrhythmogenic effects (Ivanov, Afanas'ev, & Bachurin, 2001).
Orientations Futures
Propriétés
IUPAC Name |
8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBGAQRXYSMOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2691584.png)
![6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2691585.png)

![(5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2691589.png)


![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)

![4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2691595.png)
![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)
![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2691599.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2691600.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)
